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molecular formula C17H22OSi2 B8351543 2,6-Bis[(trimethylsilyl)ethynyl]benzaldehyde

2,6-Bis[(trimethylsilyl)ethynyl]benzaldehyde

Cat. No. B8351543
M. Wt: 298.5 g/mol
InChI Key: CQNNFTDOWLIRCW-UHFFFAOYSA-N
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Patent
US06916982B2

Procedure details

Following the method described by Buchwald and Fu (Hundertmark, T. et al., Org. Lett. 2000, 12, 1729-1731), samples of 2,6-dichlorobenzaldehyde (3.56 g, 20.4 mmol), Pd(PhCN)2Cl2 (468 mg, 1.22 mmol), and CuI (155 mg, 814 μmol) were placed in a Schlenk flask. Diisopropylamine (6.7 mL), dioxane (30 mL), and P(t-Bu)3 (494 mg, 2.44 mmol) were placed in a Schlenk flask and sparged of oxygen for 10 min, then added to the Schlenk flask. The flask was placed in an oil bath heated to 70° C. After 5 min, (trimethylsilyl)acetylene (7.19 mL, 50.9 mmol) was added and the mixture was stirred at 70° C. for 4 h. Removal of an aliquot and analysis by GC showed mono and di-coupled products in a nearly 1:1 ratio. An additional equivalent of (trimethylsilyl) acetylene (2.9 mL, 20.4 mmol) was added. After 24 h at 70° C., GC analysis showed no mono-coupled product. The mixture was cooled to room temperature, then filtered through a pad of silica. Kugelrohr distillation (110° C., 0.1 Torr) followed by column chromatography (silica, toluene) afforded a yellow oil (2.22 g, 37%): 1H NMR δ0.27 (s, 18H), 7.40-7.43 (m, 1H), 7.51 (d, J=8.0Hz, 2H), 10.63 (s, 1H); 13C NMR δ−0.0, 101.5, 102.5, 125.2, 132.3, 134.4, 137.2, 190.6; FAB-MS obsd 299.1267, calcd 299.1287; Anal Calcd. for C17H22OSi2: C, 68.40; H, 7.43; Found: C, 67.94; H, 7.36.
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step Two
Quantity
494 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
7.19 mL
Type
reactant
Reaction Step Three
Quantity
2.9 mL
Type
reactant
Reaction Step Four
Name
Pd(PhCN)2Cl2
Quantity
468 mg
Type
catalyst
Reaction Step Five
Name
CuI
Quantity
155 mg
Type
catalyst
Reaction Step Six
Name
Yield
37%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][CH:7]=[C:6](Cl)[C:3]=1[CH:4]=[O:5].C(N[CH:15]([CH3:17])C)(C)C.P(C(C)(C)C)(C(C)(C)C)C(C)(C)C.[CH3:31][Si:32]([C:35]#[CH:36])([CH3:34])[CH3:33]>C1C=CC(C#N)=CC=1.C1C=CC(C#N)=CC=1.Cl[Pd]Cl.[Cu]I.O1CCOCC1>[CH3:31][Si:32]([CH3:34])([CH3:33])[C:35]#[C:36][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([C:17]#[C:15][Si:32]([CH3:34])([CH3:33])[CH3:31])[C:3]=1[CH:4]=[O:5] |f:4.5.6|

Inputs

Step One
Name
Quantity
3.56 g
Type
reactant
Smiles
ClC1=C(C=O)C(=CC=C1)Cl
Step Two
Name
Quantity
6.7 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
494 mg
Type
reactant
Smiles
P(C(C)(C)C)(C(C)(C)C)C(C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
7.19 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Step Four
Name
Quantity
2.9 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Step Five
Name
Pd(PhCN)2Cl2
Quantity
468 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Cl[Pd]Cl
Step Six
Name
CuI
Quantity
155 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 70° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were placed in a Schlenk flask
CUSTOM
Type
CUSTOM
Details
sparged of oxygen for 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
added to the Schlenk flask
CUSTOM
Type
CUSTOM
Details
The flask was placed in an oil bath
CUSTOM
Type
CUSTOM
Details
Removal of an aliquot and analysis by GC
WAIT
Type
WAIT
Details
After 24 h at 70° C.
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica
DISTILLATION
Type
DISTILLATION
Details
Kugelrohr distillation (110° C., 0.1 Torr)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C[Si](C#CC1=C(C=O)C(=CC=C1)C#C[Si](C)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.22 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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